N-[3-(4-methyl-1,3-oxazol-2-yl)phenyl]pyridine-2-carboxamide

Catalog No.
S7428762
CAS No.
M.F
C16H13N3O2
M. Wt
279.29 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-[3-(4-methyl-1,3-oxazol-2-yl)phenyl]pyridine-2-c...

Product Name

N-[3-(4-methyl-1,3-oxazol-2-yl)phenyl]pyridine-2-carboxamide

IUPAC Name

N-[3-(4-methyl-1,3-oxazol-2-yl)phenyl]pyridine-2-carboxamide

Molecular Formula

C16H13N3O2

Molecular Weight

279.29 g/mol

InChI

InChI=1S/C16H13N3O2/c1-11-10-21-16(18-11)12-5-4-6-13(9-12)19-15(20)14-7-2-3-8-17-14/h2-10H,1H3,(H,19,20)

InChI Key

LRWBZCGHHCXQKF-UHFFFAOYSA-N

Canonical SMILES

CC1=COC(=N1)C2=CC(=CC=C2)NC(=O)C3=CC=CC=N3
N-[3-(4-methyl-1,3-oxazol-2-yl)phenyl]pyridine-2-carboxamide, commonly known as HKI-272 or Neratinib, is an irreversible, tyrosine kinase inhibitor that structurally resembles the parent compound Lapatinib. It belongs to a class of medicines known as small molecule inhibitors. The molecule acts on the human epidermal growth factor receptor 2 (HER2) and inhibits its autophosphorylation, thereby blocking downstream signaling pathways that lead to tumor cell proliferation. HKI-272 was first synthesized by Wyeth (now Pfizer) in the early 2000s.
HKI-272 is a white to off-white powder with a molecular weight of 557.6 g/mol. The compound is slightly soluble in water (0.4 mg/mL at 25°C) and highly soluble in organic solvents such as DMSO and ethanol. Its melting point is around 137°C, and its logP (octanol/water partition coefficient) is 3.4. The molecule contains two chiral centers, which gives rise to four possible stereoisomers. However, only the (±)-trans form of HKI-272 is clinically relevant.
The synthesis of HKI-272 involves several steps. The key step is the reaction between 2-chloronicotinic acid and (4-methyl-2-oxazolyl) aniline, mediated by triethylamine and N,N'-dimethylformamide (DMF), which leads to the formation of 2-(4-methyl-2-oxazolyl)-3-pyridinamine. This intermediate undergoes further reactions to give rise to HKI-272.
The characterization of HKI-272 involves various analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy, high-performance liquid chromatography (HPLC), mass spectrometry (MS), and X-ray crystallography. These techniques help to determine the purity, identity, and structural properties of the compound.
Several analytical methods have been developed for the determination of HKI-272 in various matrices. These include HPLC with ultraviolet (UV) detection, HPLC with MS detection, gas chromatography with MS detection, and capillary electrophoresis with UV detection. These methods have been used for the analysis of HKI-272 in plasma, tumor tissue, and other biological matrices.
HKI-272 has been extensively studied for its anti-cancer activity, especially in breast cancer. The compound has shown promising results in preclinical studies and in clinical trials. It has been found to be effective against HER2-positive breast cancer, which represents about 20-25% of all breast cancer cases. HKI-272 works by inhibiting the autophosphorylation of HER2 and its downstream signaling pathways, leading to cell cycle arrest and apoptosis. The compound has also been found to be active against some other types of cancer, such as lung cancer, ovarian cancer, and colorectal cancer.
Like all drugs, HKI-272 has some toxicity and safety concerns. In preclinical studies, the compound has been found to cause some adverse effects such as gastrointestinal toxicity, hepatotoxicity, and cardiotoxicity. However, these effects were dose-dependent and reversible. In clinical trials, the most common adverse effects of HKI-272 were diarrhea, nausea, vomiting, and fatigue. In rare cases, the compound has been associated with serious adverse events such as interstitial lung disease and liver failure.
HKI-272 has various applications in scientific experiments, especially in cell biology and cancer research. The compound can be used to study the role of HER2 in cancer cell proliferation and survival. It can also be used to investigate the molecular mechanisms of anti-cancer drugs and the development of drug resistance. Moreover, HKI-272 can be used as a tool compound in drug discovery programs aimed at developing new HER2-targeted therapies.
The current state of research on HKI-272 is focused on its clinical development as a HER2-targeted therapy for breast cancer and other types of cancer. The compound has completed several clinical trials, including Phase I, Phase II, and Phase III trials, and has been granted approval in several countries for the treatment of HER2-positive breast cancer. However, there is still a need for further research to optimize the dosing regimen and to investigate the use of HKI-272 in combination with other anti-cancer drugs.
HKI-272 has potential implications in various fields of research and industry. The compound can be used in the development of new HER2-targeted therapies for breast cancer and other types of cancer. It can also be used in the development of diagnostic assays for the detection of HER2 overexpression in tumor tissue. Moreover, HKI-272 can have implications in the field of drug discovery, as it can serve as a lead compound for the development of new small molecule inhibitors.
Despite its promising results in preclinical studies and clinical trials, HKI-272 has some limitations and future directions. The compound has shown limited efficacy in some cases of HER2-positive breast cancer, especially in patients with brain metastases. Moreover, the development of drug resistance remains a challenge. Therefore, there is a need for further research to optimize the dosing regimen, to investigate the use of HKI-272 in combination with other anti-cancer drugs, and to develop new HER2-targeted therapies. Other potential future directions include the investigation of HKI-272 in other types of cancer and the development of biomarkers for predicting response to treatment.
List of Possible Future Directions:
1. Investigating the use of HKI-272 in combination with immune checkpoint inhibitors.
2. Developing new assays for the detection of HER2 mutations.
3. Investigating the use of HKI-272 in HER2-negative breast cancer.
4. Developing new strategies for overcoming drug resistance.
5. Investigating the role of HKI-272 in the prevention of metastasis.
6. Developing new formulations of HKI-272 for improved bioavailability.
7. Investigating the use of HKI-272 in the treatment of other types of cancer, such as pancreatic cancer.
8. Investigating the mechanism of action of HKI-272 in cancer cells.
9. Developing new biomarkers for predicting response to HKI-272.
10. Investigating the use of HKI-272 in combination with radiotherapy.

XLogP3

2.5

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

279.100776666 g/mol

Monoisotopic Mass

279.100776666 g/mol

Heavy Atom Count

21

Dates

Last modified: 08-27-2023

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